![molecular formula C9H12O4 B13566791 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to drive the reaction. For example, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been reported . this method requires special equipment and glassware, making it challenging to scale up.
Industrial Production Methods
In an industrial setting, the synthesis of bicyclo[2.1.1]hexane derivatives can be achieved using more scalable methods. One approach involves the use of Lewis acid-catalyzed formal cycloaddition reactions. This method allows for the efficient construction of the bicyclic ring system from readily available starting materials .
化学反应分析
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The strained ring system can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
科学研究应用
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems.
Medicine: Bicyclic structures like this one are often used in drug development due to their ability to interact with biological targets.
Industry: The compound can be used in the production of materials with unique physical properties
作用机制
The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic structure with different ring strain and properties.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system.
Uniqueness
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific ring strain and functional groups. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and materials science .
属性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
3-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-4-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI 键 |
YTPUAOGMUBYRKS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2(CC1C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
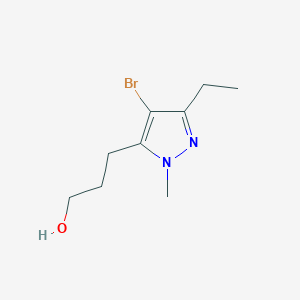
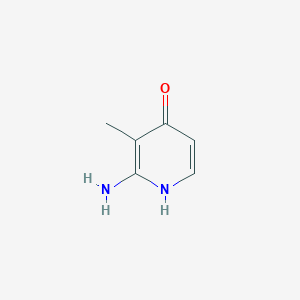
![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
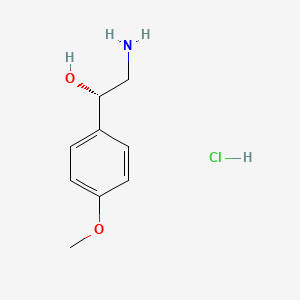
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)
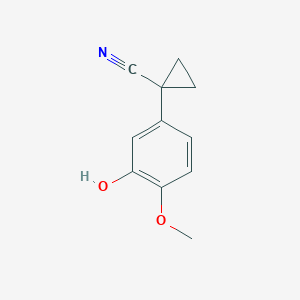

![(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid](/img/structure/B13566761.png)


![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
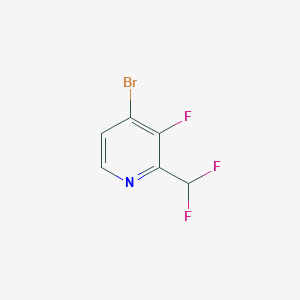
![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
